3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound with the molecular formula C12H11NO3. It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
Oxazole derivatives are known to have significant biological interests .
Mode of Action
It is known that oxazole derivatives interact with their targets in a variety of ways depending on the specific derivative and target .
Biochemical Pathways
Oxazole derivatives are known to be involved in a wide range of biological activities .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial and anti-biofilm activities .
Preparation Methods
The synthesis of 3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid can be achieved through several routes. One common method involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . Another approach is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where the benzyl group can be modified using different electrophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid can be compared with other similar compounds such as:
5-Methylisoxazole-3-carboxylic acid: This compound has a similar structure but lacks the benzyl group, which can affect its reactivity and applications.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a triazole ring instead of an oxazole ring, leading to different chemical properties and uses
Properties
IUPAC Name |
3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-11(12(14)15)10(13-16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAOOSNXQFJADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017165-31-9 |
Source
|
Record name | 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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